Cas no 2097917-07-0 (1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide)

1-(6-Cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide is a specialized chemical compound featuring a unique structural framework combining a pyridazine core with a piperidine carboxamide moiety. Its cyclopropyl and diphenylpropyl substituents contribute to enhanced steric and electronic properties, making it a promising candidate for pharmacological and biochemical research. The compound exhibits potential as a modulator in receptor-binding studies due to its distinct molecular architecture, which may influence selectivity and affinity in target interactions. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships in medicinal chemistry applications. The compound's stability and solubility profile further support its utility in experimental and developmental studies.
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide structure
2097917-07-0 structure
Product name:1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
CAS No:2097917-07-0
MF:C28H32N4O
MW:440.579886436462
CID:5469081

1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
    • Inchi: 1S/C28H32N4O/c33-28(24-16-19-32(20-17-24)27-14-13-26(30-31-27)23-11-12-23)29-18-15-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,13-14,23-25H,11-12,15-20H2,(H,29,33)
    • InChI Key: FVUDPUYFGZAUPI-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN(C2=CC=C(C3CC3)N=N2)CC1)NCCC(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 440.25761166 g/mol
  • Monoisotopic Mass: 440.25761166 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 58.1
  • Molecular Weight: 440.6

1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6564-4656-25mg
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
2097917-07-0
25mg
$109.0 2023-09-08
Life Chemicals
F6564-4656-20μmol
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
2097917-07-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6564-4656-10mg
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
2097917-07-0
10mg
$79.0 2023-09-08
Life Chemicals
F6564-4656-4mg
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
2097917-07-0
4mg
$66.0 2023-09-08
Life Chemicals
F6564-4656-20mg
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
2097917-07-0
20mg
$99.0 2023-09-08
Life Chemicals
F6564-4656-2mg
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
2097917-07-0
2mg
$59.0 2023-09-08
Life Chemicals
F6564-4656-15mg
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
2097917-07-0
15mg
$89.0 2023-09-08
Life Chemicals
F6564-4656-50mg
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
2097917-07-0
50mg
$160.0 2023-09-08
Life Chemicals
F6564-4656-2μmol
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
2097917-07-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6564-4656-5μmol
1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
2097917-07-0
5μmol
$63.0 2023-09-08

1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide Related Literature

Additional information on 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide

1-(6-Cyclopropylpyridazin-3-yl)-N-(3,3-Diphenylpropyl)Piperidine-4-carboxamide: A Comprehensive Overview

1-(6-Cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide (CAS No. 2097917-07-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine carboxamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The cyclopropylpyridazine moiety in the structure of this compound is particularly noteworthy. Cyclopropylpyridazines are a subclass of pyridazines that have been extensively studied for their ability to modulate various biological targets. The presence of the cyclopropyl group adds a degree of conformational rigidity to the molecule, which can enhance its binding affinity and selectivity towards specific receptors. This structural feature is crucial for optimizing the pharmacological profile of the compound.

The diphenylpropyl substituent on the piperidine ring is another key component of this molecule. Diphenylpropyl groups are often found in compounds with central nervous system (CNS) activity, such as antipsychotics and antidepressants. This substituent can influence the lipophilicity and blood-brain barrier permeability of the molecule, making it an important factor in determining its pharmacokinetic properties.

Recent studies have explored the potential therapeutic applications of 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide. One notable area of research is its role as a neuroprotective agent. In vitro and in vivo experiments have shown that this compound can effectively protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Another promising application of this compound is in the treatment of chronic pain. Preclinical studies have demonstrated that 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide exhibits potent analgesic effects without causing significant side effects, such as sedation or respiratory depression. This makes it a potential candidate for developing new pain management therapies.

In addition to its neuroprotective and analgesic properties, this compound has also shown promise in modulating inflammatory responses. Inflammatory processes are involved in a wide range of diseases, including autoimmune disorders and cardiovascular diseases. The ability of 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide to inhibit pro-inflammatory cytokines and reduce inflammation could make it a valuable tool in treating these conditions.

The pharmacokinetic profile of 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide has been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which suggests that it could be administered less frequently while maintaining therapeutic efficacy.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no serious adverse events reported. These findings are encouraging and pave the way for further clinical development.

In conclusion, 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide (CAS No. 2097917-07-0) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of neuroprotection, pain management, and inflammation modulation. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds great promise for improving patient outcomes in various medical conditions.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd